ReACp53

Descripción

Propiedades

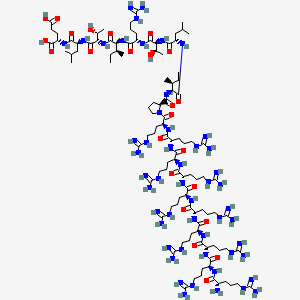

Fórmula molecular |

C108H206N52O24 |

|---|---|

Peso molecular |

2617.1 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C108H206N52O24/c1-11-55(7)75(92(178)154-72(52-54(5)6)90(176)158-77(57(9)161)94(180)151-68(34-22-48-141-107(128)129)88(174)156-76(56(8)12-2)93(179)159-78(58(10)162)95(181)155-71(51-53(3)4)89(175)153-70(97(183)184)37-38-74(163)164)157-91(177)73-36-24-50-160(73)96(182)69(35-23-49-142-108(130)131)152-87(173)67(33-21-47-140-106(126)127)150-86(172)66(32-20-46-139-105(124)125)149-85(171)65(31-19-45-138-104(122)123)148-84(170)64(30-18-44-137-103(120)121)147-83(169)63(29-17-43-136-102(118)119)146-82(168)62(28-16-42-135-101(116)117)145-81(167)61(27-15-41-134-100(114)115)144-80(166)60(26-14-40-133-99(112)113)143-79(165)59(109)25-13-39-132-98(110)111/h53-73,75-78,161-162H,11-52,109H2,1-10H3,(H,143,165)(H,144,166)(H,145,167)(H,146,168)(H,147,169)(H,148,170)(H,149,171)(H,150,172)(H,151,180)(H,152,173)(H,153,175)(H,154,178)(H,155,181)(H,156,174)(H,157,177)(H,158,176)(H,159,179)(H,163,164)(H,183,184)(H4,110,111,132)(H4,112,113,133)(H4,114,115,134)(H4,116,117,135)(H4,118,119,136)(H4,120,121,137)(H4,122,123,138)(H4,124,125,139)(H4,126,127,140)(H4,128,129,141)(H4,130,131,142)/t55-,56-,57+,58+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,75-,76-,77-,78-/m0/s1 |

Clave InChI |

IEWOQULQWITCAT-CMEOGBNNSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N |

SMILES canónico |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |

Origen del producto |

United States |

Foundational & Exploratory

ReACp53: A Technical Whitepaper on its Mechanism of Action for p53 Reactivation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor suppressor protein p53 is a cornerstone of cancer prevention, orchestrating critical cellular responses to stress, including cell cycle arrest and apoptosis. Mutations in the TP53 gene, occurring in over half of all human cancers, frequently lead to the production of a dysfunctional p53 protein that not only loses its tumor-suppressive capabilities but can also gain oncogenic functions. A key pathological feature of many p53 mutants is their propensity to misfold and form amyloid-like aggregates. ReACp53 is a rationally designed, cell-penetrating peptide that directly targets and inhibits this aggregation process, thereby restoring the normal function of mutant p53. This document provides a detailed overview of the mechanism of action of this compound, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key molecular pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Mutant p53 Aggregation

The primary mechanism of action of this compound is the prevention of mutant p53 protein aggregation.[1][2] Many cancer-associated mutations destabilize the p53 protein, causing it to partially unfold and expose an aggregation-prone segment within its DNA-binding domain, specifically amino acids 252-258.[3][4] This exposed segment can then interact with identical segments on other unfolded p53 molecules, leading to the formation of inactive amyloid-like aggregates.[3][5] These aggregates are not only non-functional but can also sequester wild-type p53 and other tumor suppressors like p63 and p73, exerting a dominant-negative effect.[6]

This compound was designed to specifically bind to this exposed aggregation-prone segment (LTIITLE) of mutant p53.[3] By masking this "sticky" region, this compound prevents the self-association of mutant p53 molecules, shifting the equilibrium from the aggregated, inactive state towards a soluble, functional conformation.[3] This restoration of a wild-type-like structure allows the rescued p53 to translocate to the nucleus, bind to DNA, and reactivate its transcriptional program, ultimately leading to tumor suppression.[3][6]

References

- 1. Novel Treatment Shrinks Ovarian Tumors in Mice - NCI [cancer.gov]

- 2. newsroom.ucla.edu [newsroom.ucla.edu]

- 3. A designed inhibitor of p53 aggregation rescues p53 tumor-suppression in ovarian carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent findings on the role of wild-type and mutant p53 in cancer development and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Therapeutic potential of this compound targeting mutant p53 protein in CRPC - PMC [pmc.ncbi.nlm.nih.gov]

ReACp53's Role in Inhibiting p53 Amyloid Formation: A Technical Guide

Introduction

The tumor suppressor protein p53, often termed the "guardian of the genome," plays a critical role in maintaining genomic stability by orchestrating cellular responses to various stress signals, including DNA damage, hypoxia, and oncogene activation.[1][] These responses, such as cell cycle arrest, DNA repair, or apoptosis, are essential for preventing tumorigenesis.[1][] Consequently, the TP53 gene is the most frequently mutated gene in human cancers, with over half of all tumors exhibiting p53 inactivation through missense mutations, primarily within its DNA-binding domain.[3][4][5]

These mutations can lead to a loss of tumor-suppressive function, a dominant-negative effect over the remaining wild-type p53, and in many cases, a gain-of-function (GOF) that actively promotes cancer progression.[6][7] A significant, and therapeutically targetable, aspect of many p53 mutations is the induction of protein misfolding and subsequent aggregation into an amyloid-like state.[3][4] These aggregates sequester wild-type p53 and its family members, p63 and p73, preventing their normal function.[7][8] This guide provides a detailed overview of ReACp53, a rationally designed, cell-penetrating peptide developed to inhibit p53 amyloidogenesis and restore its tumor-suppressive activities.[3][4][9]

Mechanism of p53 Amyloid Formation and this compound Inhibition

Mutations in p53, particularly "structural" mutants, can destabilize the protein's native conformation.[3] This partial unfolding exposes aggregation-prone segments that are normally buried within the hydrophobic core.[1][3] One such critical segment, spanning residues 252-258 (LTIITLE), has been identified as a key nucleating sequence for p53 aggregation, forming a structure known as a steric zipper.[3][10] This exposed segment can interact with identical segments on other p53 molecules, initiating a chain reaction of protein aggregation that leads to the formation of inactive, amyloid-like fibrils.[3][7]

This compound was rationally designed to block this process. It is a 17-residue peptide whose sequence is based on the p53 amyloid spine structure, allowing it to specifically target and cap the exposed aggregation-prone segment.[7][10] By binding to this segment, this compound prevents the recruitment of further p53 molecules, thereby shifting the equilibrium away from the aggregated state and towards the soluble, functional form of p53.[3] Molecular dynamics simulations have further elucidated this interaction, suggesting that this compound specifically binds to a fragment encompassing residues 180-233 of the aggregation-prone p53 R175H mutant, stabilizing its structure and reducing the exposure of the amyloidogenic region.[6]

Quantitative Data on this compound Efficacy

The efficacy of this compound has been quantified in numerous in vitro and in vivo studies, demonstrating its ability to reduce cell viability in cancer cells harboring mutant p53 while having minimal effect on cells with wild-type p53.

Table 1: In Vitro Efficacy of this compound on Cell Viability

| Cell Line/Model | p53 Status | Assay | Treatment | Result (EC₅₀) | Citation |

| OVCAR3 | Mutant | MTS | This compound (16h) | ~10 µM | [3] |

| S1 GODL | Mutant | MTS | This compound (16h) | ~5 µM | [3] |

| OVCAR3 | Mutant | MTS | Scrambled Peptide | Ineffective | [3] |

| CWRR1 | Mutant | Cell Viability | This compound (10 µM) | Significant decrease | [8][11] |

| DU145 | Mutant | Cell Viability | This compound (10 µM) | Significant decrease | [8][11] |

| C4-2 | Wild-Type | Cell Viability | This compound (10 µM) | No significant effect | [8] |

Table 2: In Vitro Effects of this compound on p53 Aggregation and Localization

| Cell Model | p53 Status | Treatment | Outcome | Quantitative Change | Citation |

| HGSOC Primary Cells | Mutant | This compound (16-20h) | Reduction of p53 puncta | To 5-20% of cells | [3] |

| HGSOC Primary Cells | Mutant | This compound (16-20h) | Nuclear p53 localization | In 70-100% of cells | [3] |

| S1 GODL Organoids | Mutant | This compound (10 µM, 2 days) | Increased cell death | Dramatic increase in YO-PRO-1/PI staining | [3] |

| PCa Cells (CWRR1) | Mutant | This compound | Reduced SDS-resistant aggregates | Significant reduction | [8][11] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | p53 Status | Treatment Protocol | Outcome | Quantitative Change | Citation |

| OVCAR3 | Mutant | 15 mg/kg daily IP (3 weeks) | Tumor shrinkage | 80-90% smaller tumor weight vs. control | [3][12] |

| MCF7 | Wild-Type | 15 mg/kg daily IP (3 weeks) | No tumor reduction | No significant change vs. control | [3] |

| HGSOC (S1 GODL) | Mutant | 4 daily IP treatments | Increased apoptosis in ascites | >80% of cells Annexin V and/or PI positive | [13] |

Restoration of p53 Signaling Pathway

By disaggregating mutant p53 and promoting its refolding into a wild-type-like conformation, this compound successfully restores its function as a nuclear transcription factor.[3][8] Rescued p53 translocates to the nucleus, where it activates the transcription of canonical target genes involved in cell cycle arrest and apoptosis.[3][14] RNA sequencing of this compound-treated organoids confirmed the upregulation of p53 targets such as p21, GADD45B, PUMA, and NOXA.[10] This restored transcriptional activity leads to a reduction in cell proliferation, an increase in programmed cell death, and ultimately, the shrinkage of tumors bearing aggregation-prone p53 mutants.[3][4][15]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.

Cell Viability (MTS Assay)

-

Objective: To determine the concentration-dependent effect of this compound on the viability of cancer cells.

-

Methodology:

-

Seed cells (e.g., OVCAR3, S1 GODL) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and a scrambled control peptide in the appropriate cell culture medium.

-

Remove the existing medium from the cells and add 100 µL of the peptide-containing medium to each well. Include vehicle-only wells as a control.

-

Incubate the plates for a specified period (e.g., 16-72 hours) at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the data to determine the EC₅₀ value.[3]

-

p53 Aggregation and Localization (Immunofluorescence)

-

Objective: To visualize and quantify the effect of this compound on p53 aggregate formation and subcellular localization.

-

Methodology:

-

Grow cells on glass coverslips in a 24-well plate.

-

Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle for 16-20 hours.

-

Wash the cells with Phosphate Buffered Saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with 1% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween 20) for 1 hour.

-

Incubate with primary antibodies against p53. Use an antibody specific for aggregated/mutant conformations (e.g., PAb240) and one for total p53 (e.g., DO-1).[3][16] Incubate overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

-

Counterstain nuclei with DAPI (4′,6-diamidino-2-phenylindole).

-

Mount coverslips onto microscope slides and visualize using a fluorescence or confocal microscope.

-

Quantify the percentage of cells showing cytosolic puncta (aggregates) versus those with clear nuclear p53 staining across multiple fields of view.[3][13][16]

-

In Vivo Xenograft Tumor Growth Study

-

Objective: To evaluate the ability of this compound to inhibit tumor growth in a living organism.

-

Methodology:

-

Subcutaneously inject immunodeficient mice (e.g., nude mice) with a suspension of cancer cells (e.g., 5 x 10⁶ OVCAR3 cells) mixed with Matrigel.[3]

-

Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).

-

Randomize mice into treatment groups (e.g., Vehicle, Scrambled Peptide, this compound).

-

Administer treatment via intraperitoneal (IP) injection daily for a set period (e.g., 3 weeks). A typical dose is 15 mg/kg of this compound.[3][12]

-

Monitor tumor volume every 2-3 days using caliper measurements (Volume = (length x width²)/2).

-

Monitor mouse body weight and general health as indicators of toxicity.

-

At the end of the study, sacrifice the mice, excise the tumors, and measure their final weight.

-

Tumor tissue can be further analyzed by immunohistochemistry for proliferation markers (e.g., Ki67) or p53 target gene expression.[12]

-

Conclusion

This compound represents a promising, rationally designed therapeutic agent that directly targets a fundamental oncogenic mechanism: the amyloid aggregation of mutant p53.[3][4] By specifically binding to the aggregation-prone segments of unfolded p53, it effectively acts as a "cap," preventing amyloid formation and rescuing the protein's native tumor-suppressive functions.[3][10] Extensive preclinical data from both in vitro and in vivo models have demonstrated its ability to restore p53-mediated transcription, induce apoptosis and cell cycle arrest, and significantly inhibit tumor growth in cancers characterized by p53 mutations.[3][8][15] These findings validate the targeting of p53 aggregation as a viable therapeutic strategy and position this compound as a lead compound for further development in the treatment of high-grade serous ovarian carcinoma and other malignancies driven by aggregating p53 mutants.[3][17]

References

- 1. researchgate.net [researchgate.net]

- 3. A designed inhibitor of p53 aggregation rescues p53 tumor-suppression in ovarian carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Designed Inhibitor of p53 Aggregation Rescues p53 Tumor Suppression in Ovarian Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of compounds that reactivate p53 mutants in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular dynamics study on the inhibition mechanisms of this compound peptide for p53–R175H mutant aggregation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. p53 amyloid aggregation in cancer: function, mechanism, and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic potential of this compound targeting mutant p53 protein in CRPC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A Designed Inhibitor of p53 Aggregation Rescues p53 Tumor Suppression in Ovarian Carcinomas. [escholarship.org]

- 16. researchgate.net [researchgate.net]

- 17. bates.alma.exlibrisgroup.com [bates.alma.exlibrisgroup.com]

Investigating the Cell-Penetrating Properties of ReACp53: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cell-penetrating peptide ReACp53, a promising therapeutic agent designed to rescue the function of the tumor suppressor protein p53. By inhibiting the aggregation of mutant p53, this compound restores its native conformation and reactivates its downstream signaling pathways, leading to cancer cell death and reduced proliferation. This document details the experimental validation of its cell-penetrating properties, its mechanism of action, and its effects on cancer cells, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Core Mechanism of Action

This compound is a cell-penetrating peptide designed to specifically inhibit the amyloid-like aggregation of mutant p53.[1] Many cancer-associated mutations in the TP53 gene lead to a destabilized p53 protein that is prone to aggregation.[1][2] These aggregates not only lead to a loss of p53's tumor-suppressive function but can also exert dominant-negative effects over the remaining wild-type p53 and gain new oncogenic functions.[3]

This compound is designed to bind to the aggregation-prone segment of p53 (residues 252-258), which becomes exposed in the unfolded mutant protein.[1][3] By masking this segment, this compound prevents the self-assembly of p53 into inactive amyloid aggregates.[1] This intervention shifts the conformational equilibrium of mutant p53 back towards a soluble, wild-type-like state, allowing it to re-enter the nucleus, bind to DNA, and transcriptionally activate its target genes involved in apoptosis and cell cycle arrest.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the efficacy of this compound in various cancer models.

Table 1: Cellular Response to this compound Treatment

| Cell Line/Model | Parameter | Value | Reference |

| OVCAR3 (ovarian cancer) | EC50 for cell viability reduction | Dependent on serum concentration | [1] |

| S1 GODL (ovarian cancer) | EC50 for cell viability reduction | Concentration-dependent | [1] |

| HGSOC Primary Cells | Reduction in cells with p53 puncta | To 5-20% of total cells | [1] |

| HGSOC Primary Cells | Increase in cells with nuclear p53 | To 70-100% of total cells | [1] |

| C4-2, CWRR1, DU145 (prostate cancer) | Decrease in DNA synthesis (BrdU) | Significant reduction | [4] |

| OVCAR3 Xenografts | Increase in p21 transcription | Significant | [5] |

| OVCAR3 Xenografts | Increase in MDM2 transcription | Significant | [5] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment | Outcome | Reference |

| OVCAR3 Xenografts | 15 mg/kg daily IP injections | Reduced proliferative index (Ki67) | [6] |

| S1 GODL Xenografts | 15 mg/kg daily IP injections | Tumor shrinkage | [1] |

| CWRR1 Xenografts (prostate cancer) | Not specified | Inhibition of tumor growth | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cell-penetrating properties and biological activity of this compound.

Cellular Uptake of FITC-Labeled this compound

Objective: To visually confirm the penetration of this compound into cancer cells.

Materials:

-

FITC-labeled this compound

-

High-grade serous ovarian carcinoma (HGSOC) primary cells or other suitable cancer cell line

-

Serum-free cell culture medium

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

DAPI (4′,6-diamidino-2-phenylindole) stain

-

Fluorescence microscope

Protocol:

-

Seed HGSOC primary cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

The following day, replace the culture medium with serum-free medium.

-

Add FITC-labeled this compound to the cells at a final concentration of 10 µM.

-

Incubate the cells for 16-20 hours at 37°C in a CO2 incubator.

-

After incubation, gently wash the cells three times with PBS to remove any unbound peptide.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Visualize the cells using a fluorescence microscope. Green fluorescence (FITC) inside the cells and nucleus indicates successful penetration of this compound.[1]

Annexin V/PI Apoptosis Assay

Objective: To quantify the induction of apoptosis in cancer cells following this compound treatment.

Materials:

-

This compound peptide

-

OVCAR3 or S1 GODL cells

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed OVCAR3 or S1 GODL cells in 6-well plates and grow to approximately 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 48 hours.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.[1]

Western Blotting for p53 Pathway Proteins

Objective: To assess the effect of this compound on the expression of p53 and its downstream target proteins.

Materials:

-

This compound peptide

-

Cancer cell lines (e.g., OVCAR3, C4-2, CWRR1)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against p53, p21, Cyclin E, and GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Treat cells with the desired concentration of this compound for the specified time (e.g., 48 hours).

-

Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[4]

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to this compound's mechanism of action and experimental evaluation.

Caption: Mechanism of action of this compound in cancer cells.

Caption: this compound-induced mitochondrial apoptosis pathway.

Caption: Workflow for assessing cellular uptake of this compound.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for cancers harboring aggregating p53 mutations. Its ability to penetrate cancer cells, disaggregate mutant p53, and restore its tumor-suppressive functions has been validated through a variety of in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further investigating and developing this promising anti-cancer peptide.

References

- 1. A designed inhibitor of p53 aggregation rescues p53 tumor-suppression in ovarian carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic potential of this compound targeting mutant p53 protein in CRPC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. abmole.com [abmole.com]

- 6. medchemexpress.com [medchemexpress.com]

The Impact of ReACp53 on p53 Downstream Signaling Pathways: A Technical Guide

Introduction

The tumor suppressor protein p53, often termed the "guardian of the genome," plays a pivotal role in maintaining cellular and genetic stability.[1] In response to cellular stressors such as DNA damage, hypoxia, or oncogene activation, p53 orchestrates a range of cellular responses, including cell cycle arrest, DNA repair, and apoptosis.[2][3] However, over half of all human cancers harbor mutations in the TP53 gene, frequently leading to a loss of its tumor-suppressive functions.[2][4] A significant portion of these mutations are missense mutations that cause the p53 protein to misfold, lose its DNA-binding ability, and form amyloid-like aggregates.[2][4][5]

ReACp53 is a cell-penetrating peptide specifically designed to counteract this aggregation.[2][6] It functions by targeting the aggregation-prone segments of mutant p53, thereby preventing the formation of inactive amyloid clumps and promoting the refolding of the mutant protein into a wild-type-like, functional conformation.[2][7] This restoration of p53 function reactivates its downstream signaling pathways, leading to anti-tumor effects such as the induction of apoptosis and cell cycle arrest in cancer cells harboring these specific p53 mutations.[2][6][8] This guide provides an in-depth technical overview of this compound's mechanism of action and its quantifiable impact on key p53 downstream signaling pathways.

Mechanism of Action: From Aggregation Inhibition to Functional Restoration

The primary mechanism of this compound is the inhibition of mutant p53 protein aggregation.[6][8] Destabilizing mutations often expose adhesive segments within the p53 protein that are normally buried, leading to self-assembly into inactive aggregates.[2] this compound is designed to bind to these exposed segments, sterically hindering the aggregation process.[2] This intervention shifts the equilibrium from the aggregated state back towards a soluble, properly folded conformation that is capable of translocating to the nucleus, binding to DNA, and transcriptionally activating its target genes.[2][8][9]

Impact on Downstream Signaling Pathways

By restoring the transcriptional activity of mutant p53, this compound triggers two primary downstream pathways that contribute to its anti-cancer effects: apoptosis and cell cycle arrest.

Induction of Apoptosis

This compound-restored p53 primarily activates the intrinsic (mitochondrial) pathway of apoptosis.[8][10] This is achieved through the transcriptional upregulation of several pro-apoptotic target genes.

-

Bcl-2 Family Proteins: Rescued p53 significantly increases the expression of pro-apoptotic Bcl-2 family members such as BAX, PUMA, and NOXA.[2] These proteins translocate to the mitochondria, where they disrupt the outer mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[11][12] This, in turn, activates the caspase cascade, culminating in programmed cell death.[2][12]

-

MDM2 Interaction: Wild-type p53 transcriptionally activates its own negative regulator, Murine Double Minute 2 (MDM2), which is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, forming a negative feedback loop.[1] Upon this compound treatment, the refolded, functional mutant p53 regains its ability to interact with MDM2.[2] This restored interaction not only leads to increased MDM2 transcription but also results in the ubiquitination and subsequent degradation of the now-functional p53, a hallmark of a restored p53-MDM2 feedback loop.[2][8]

Induction of Cell Cycle Arrest

A key function of activated p53 is to halt the cell cycle to allow for DNA repair or to prevent the proliferation of damaged cells.[3] this compound-restored p53 effectively re-establishes this function, primarily through the upregulation of the cyclin-dependent kinase inhibitor p21.[2][8]

-

p21 (CDKN1A): p21 is a primary transcriptional target of p53.[3][13] Upon activation by this compound, restored p53 binds to the promoter of the CDKN1A gene, leading to a significant increase in p21 transcription and protein expression.[2][14] The p21 protein then inhibits cyclin-dependent kinases (CDKs), particularly CDK2, which are essential for the G1/S phase transition.[15] This inhibition prevents the phosphorylation of the Retinoblastoma protein (Rb), keeping it in its active, growth-suppressive state and thereby inducing a G0/G1 cell cycle arrest.[2]

References

- 1. Reactivation of p53 gene by MDM2 inhibitors: A novel therapy for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A designed inhibitor of p53 aggregation rescues p53 tumor-suppression in ovarian carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. A Designed Inhibitor of p53 Aggregation Rescues p53 Tumor Suppression in Ovarian Carcinomas [escholarship.org]

- 5. A Designed Inhibitor of p53 Aggregation Rescues p53 Tumor Suppression in Ovarian Carcinomas (Journal Article) | OSTI.GOV [osti.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Molecular dynamics study on the inhibition mechanisms of this compound peptide for p53–R175H mutant aggregation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Therapeutic potential of this compound targeting mutant p53 protein in CRPC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]

- 12. p53 upregulated modulator of apoptosis - Wikipedia [en.wikipedia.org]

- 13. biorxiv.org [biorxiv.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. biorxiv.org [biorxiv.org]

ReACp53: A Targeted Approach to Reactivating Mutant p53 in Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

The tumor suppressor protein p53 is a cornerstone of cellular defense against cancer. However, in over half of all human cancers, the TP53 gene is mutated, leading to a non-functional or even oncogenic protein. A significant portion of these mutations result in a misfolded p53 protein that is prone to aggregation, further exacerbating its loss of function. ReACp53, a cell-penetrating peptide, has emerged as a promising therapeutic strategy designed to specifically target and reactivate these aggregating forms of mutant p53. This technical guide provides a comprehensive overview of the specificity, mechanism of action, and experimental validation of this compound.

Core Mechanism: Specificity for Mutant p53 Aggregates

This compound was rationally designed to inhibit the amyloid-like aggregation of mutant p53.[1] Its specificity stems from its ability to target the aggregation-prone structural changes present in certain p53 mutants, without affecting the correctly folded wild-type (WT) p53 protein.[2][3] This targeted action is crucial for a therapeutic agent, as it minimizes off-target effects on healthy cells.

Studies have consistently demonstrated that this compound's effects are contingent on the presence of aggregation-prone p53 mutants.[2] In cancer cell lines and organoids derived from high-grade serous ovarian carcinomas (HGSOC) harboring such mutations, this compound effectively reduces cell viability and induces apoptosis.[1][4] Conversely, cells with WT p53 or those that are p53-null do not exhibit the same sensitivity to the peptide.[2] This specificity has been validated in vivo, where xenograft tumors with mutant p53 showed significant regression upon this compound treatment, while tumors with WT p53 were unaffected.[2][4]

The molecular basis for this specificity lies in the interaction of this compound with the core domain of mutant p53. Molecular dynamics simulations have shown that this compound specifically binds to a fragment of the R175H mutant, a common p53 mutation, through hydrophobic interactions and salt bridges.[5] This binding stabilizes the mutant p53 structure, prevents the exposure of aggregation-prone segments, and restores a more wild-type-like conformation.[5]

Quantitative Data Summary

The efficacy of this compound has been quantified across various cancer cell lines and experimental models. The following tables summarize key quantitative data, providing a comparative overview of its activity.

| Cell Line | p53 Status | EC50 of this compound | Observations | Reference(s) |

| OVCAR3 | Mutant (R248Q) | Concentration-dependent decrease in viability | Synergistic effect with carboplatin | [4][6] |

| S1 GODL | Mutant | Concentration-dependent decrease in viability | [4] | |

| CWRR1 | Mutant p53 | Inhibited cell proliferation and induced cell death | [7] | |

| DU145 | Mutant p53 | Downregulated p53 protein levels | [8] | |

| C4-2 | Wild-type p53 | Less effect on cell proliferation | [7] | |

| MCF7 | Wild-type p53 | Not responsive to treatment | [2][4] | |

| p53 Null Cells | Null | Did not display sensitivity | [2] |

EC50 values can vary depending on the experimental conditions, such as serum concentration and duration of treatment.

Signaling Pathways and Experimental Workflows

The reactivation of mutant p53 by this compound restores its tumor-suppressive functions, primarily through the induction of apoptosis and cell cycle arrest. The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway and a typical experimental workflow to assess this compound's efficacy.

Caption: Proposed signaling pathway of this compound in cancer cells with aggregating mutant p53.

Caption: A generalized experimental workflow for evaluating the efficacy of this compound.

Detailed Experimental Protocols

The validation of this compound's specificity and efficacy relies on a series of well-established molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Immunoprecipitation for p53 Conformation

This protocol is designed to assess the conformational state of p53 following this compound treatment, using conformation-specific antibodies like PAb240 (mutant-specific) and PAb1620 (wild-type-specific).

-

Cell Lysis:

-

Culture cancer cells (e.g., S1 GODL) to 80-90% confluency.

-

Treat cells with the desired concentration of this compound or vehicle control for the specified duration (e.g., 16-24 hours).

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice for 30 minutes in non-denaturing lysis buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 300 mM NaCl, 5 mM EDTA, with protease and phosphatase inhibitors).

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract. Determine protein concentration using a BCA assay.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.

-

Incubate 500 µg to 1 mg of pre-cleared protein lysate with 2-5 µg of anti-p53 conformational antibody (e.g., PAb240) overnight at 4°C with gentle rotation.

-

Add 30 µL of pre-washed Protein A/G magnetic beads to each sample and incubate for 2-4 hours at 4°C.

-

Wash the beads three times with ice-cold lysis buffer.

-

Elute the immunoprecipitated proteins by resuspending the beads in 2X Laemmli sample buffer and boiling for 5-10 minutes.

-

-

Western Blot Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using a pan-p53 antibody (e.g., DO-1) to detect the amount of p53 in the specific conformation.

-

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding:

-

Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with a serial dilution of this compound (and scrambled peptide control) in fresh media. Include a vehicle-only control.

-

-

Incubation:

-

Incubate the plate for 24-72 hours at 37°C in a humidified incubator.

-

-

MTS Reagent Addition:

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

-

Absorbance Measurement:

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

In Vivo Xenograft Study

This protocol outlines a typical xenograft study to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Animal Model:

-

Use immunocompromised mice (e.g., NSG mice) to prevent rejection of human tumor cells.

-

-

Tumor Cell Implantation:

-

Subcutaneously inject 1-5 x 10^6 cancer cells (e.g., OVCAR3) suspended in Matrigel into the flank of each mouse.

-

-

Tumor Growth and Treatment:

-

Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment groups (e.g., vehicle control, scrambled peptide, this compound).

-

Administer this compound (e.g., 15 mg/kg) via intraperitoneal injection daily or on a specified schedule.[4]

-

-

Monitoring:

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor animal body weight and overall health.

-

-

Endpoint Analysis:

-

At the end of the study (or when tumors reach a predetermined size), euthanize the mice.

-

Excise tumors for weight measurement, immunohistochemistry (e.g., for Ki67, p21), and Western blot analysis.

-

Conclusion

This compound represents a highly specific and promising therapeutic agent for cancers harboring aggregation-prone p53 mutations. Its ability to selectively target and restore the function of mutant p53, leading to tumor cell death and regression, has been demonstrated through a variety of in vitro, ex vivo, and in vivo studies. The detailed experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound and similar targeted therapies. The continued investigation into the nuances of its mechanism and the identification of biomarkers for patient selection will be critical for its successful clinical translation.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Pharmacological targeting of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Treatment Shrinks Ovarian Tumors in Mice - NCI [cancer.gov]

- 4. A designed inhibitor of p53 aggregation rescues p53 tumor-suppression in ovarian carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular dynamics study on the inhibition mechanisms of this compound peptide for p53–R175H mutant aggregation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Combining this compound with Carboplatin to Target High-Grade Serous Ovarian Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic potential of this compound targeting mutant p53 protein in CRPC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Optimal Concentration of ReACp53 for Treating Ovarian Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

High-grade serous ovarian carcinoma (HGSOC), the most lethal gynecologic cancer, is characterized by a near-universal mutation rate of over 96% in the TP53 tumor suppressor gene.[1] These mutations often lead to the misfolding and aggregation of the p53 protein, sequestering it into an inactive, amyloid-like state and thereby disabling its critical tumor-suppressive functions.[1][2] ReACp53 is a cell-penetrating peptide designed to specifically inhibit this aggregation process.[1][3] By blocking the aggregation of mutant p53, this compound can rescue its wild-type-like functions, leading to the induction of apoptosis and cell cycle arrest in ovarian cancer cells.[1][4] These application notes provide a summary of the effective concentrations of this compound and detailed protocols for its use in treating ovarian cancer cells based on preclinical studies.

Data Presentation: Efficacy of this compound in Ovarian Cancer Models

The following tables summarize the quantitative data on the optimal concentrations and effects of this compound in various experimental models of ovarian cancer.

Table 1: In Vitro Efficacy of this compound on Ovarian Cancer Cell Lines

| Cell Line | p53 Mutation Status | Assay Type | This compound Concentration | Key Findings | Reference |

| OVCAR3 | R248Q (mutant) | Cell Viability (MTS) | Concentration-dependent | Reduced cell viability.[1] | [1] |

| S1 GODL | Not specified (mutant) | Cell Viability (MTS) | Concentration-dependent (EC50 values vary with serum concentration) | Reduced cell viability.[1] | [1] |

| OVCAR3 | R248Q (mutant) | RNA Sequencing | 5 µM (for 2 days) | Over 2400 transcripts differentially regulated, related to cell growth, proliferation, and death.[1][5] | [1][5] |

| HGSOC Primary Cells | Various p53 mutations | FITC-labeled this compound | 10 µM (for 16-20h) | Intracellular and intranuclear penetration of the peptide.[1][5] | [1][5] |

Table 2: Efficacy of this compound in 3D Organoid Models of Ovarian Cancer

| Organoid Source | p53 Mutation Status | Assay Type | This compound Concentration | Treatment Duration | Key Findings | Reference |

| OVCAR3 cells | R248Q (mutant) | Annexin V/PI Staining (Flow Cytometry) | Indicated concentrations | 2 days | Concentration-dependent increase in cell death.[1][5] | [1][5] |

| HGSOC Primary Samples | Various p53 mutations | Annexin V/PI Staining (Flow Cytometry) | Indicated concentrations | 2 days | Concentration-dependent increase in cell death.[1][5] | [1][5] |

| S1 GODL cells | Not specified (mutant) | Morphology and YO-PRO-1/PI staining | 10 µM | Not specified | Dramatic changes in cell morphology and internalization of cell death markers.[1] | [1] |

| HGSOC Primary Samples | Various p53 mutations | Organoid Drug Assay | 0-10 µM (in combination with Carboplatin) | 3 days (daily replenishment) | Enhanced tumor cell targeting in the majority of samples when combined with carboplatin.[6][7] | [6][7] |

Table 3: In Vivo Efficacy of this compound in Ovarian Cancer Xenograft Models

| Xenograft Model | Cell Line | p53 Mutation Status | This compound Dosage | Administration Route | Treatment Schedule | Key Findings | Reference |

| Minimal Residual Disease | OVCAR3 | R248Q (mutant) | 15 mg/kg | Intraperitoneal (IP) | Daily for 3 weeks | Shrank tumors by 80-90% in weight compared to controls.[1] | [1] |

| Established Tumors | OVCAR3 | R248Q (mutant) | 15 mg/kg | Intraperitoneal (IP) | Daily for 3 weeks | Shrank established tumors.[1] | [1] |

| Intraperitoneal Disseminated Disease | HGSOC patient-derived cells (S1 GODL) | Not specified (mutant) | Not specified | Intraperitoneal (IP) | Four daily treatments | Caused cell death and reduction of organ implants.[5] | [5] |

| Intraperitoneal Xenografts | OVCAR3 | R248Q (mutant) | Not specified (in combination with Carboplatin) | Not specified | Not specified | Extended survival when combined with carboplatin versus carboplatin alone.[6][8] | [6][8] |

Experimental Protocols

In Vitro Cell Viability Assay (MTS Assay)

Objective: To determine the concentration-dependent effect of this compound on the viability of ovarian cancer cells.

Materials:

-

Ovarian cancer cell lines (e.g., OVCAR3, S1 GODL)

-

Complete growth medium (e.g., RPMI with 10% FBS)

-

This compound peptide and scrambled control peptide

-

96-well plates

-

MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Protocol:

-

Seed ovarian cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and the scrambled control peptide in the complete growth medium.

-

Remove the existing medium from the wells and add 100 µL of the prepared peptide solutions at various concentrations. Include vehicle-only wells as a control.

-

Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

3D Organoid Drug Assay

Objective: To assess the efficacy of this compound, alone or in combination with other drugs, on 3D cultures of ovarian cancer cells or patient-derived tumor cells.

Materials:

-

Ovarian cancer cell lines or primary patient HGSOC tumor cells

-

Matrigel matrix

-

MammoCult medium

-

96-well plates

-

This compound and other test compounds (e.g., Carboplatin)

-

Cell viability reagent (e.g., CellTiter-Glo 3D)

Protocol:

-

Prepare a cell suspension of 5,000 cells per well in a mixture of Matrigel matrix and MammoCult medium.[6]

-

Carefully plate the cell-Matrigel mixture around the rim of the wells of a 96-well plate to form "mini-rings".[7]

-

Allow the organoids to establish for two days in a humidified incubator.[6]

-

Prepare the desired concentrations of this compound and any combination drugs in fresh medium.

-

Treat the organoids with the drugs for three consecutive days, with daily replenishment of the drug-containing medium.[6]

-

At the end of the treatment period, assess organoid viability using a suitable assay, such as CellTiter-Glo 3D, according to the manufacturer's instructions.

-

For apoptosis analysis, organoids can be dissociated and stained with Annexin V and Propidium Iodide (PI) for flow cytometry analysis.[1][5]

In Vivo Xenograft Tumor Growth Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of ovarian cancer.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Ovarian cancer cells (e.g., OVCAR3) mixed with Matrigel

-

This compound, scrambled control peptide, and vehicle solution

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of ovarian cancer cells (e.g., 5 x 10^6 OVCAR3 cells) in Matrigel into the flanks of the mice.

-

Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle, scrambled control, this compound).

-

Administer this compound intraperitoneally at a dose of 15 mg/kg daily for a period of three weeks.[1]

-

Monitor tumor volume by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).[1][5]

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound in rescuing mutant p53 function in ovarian cancer cells.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for assessing the in vivo efficacy of this compound in a xenograft model.

Logical Relationship for Combination Therapy

Caption: Rationale for combining this compound with carboplatin for enhanced therapeutic effect.

References

- 1. A designed inhibitor of p53 aggregation rescues p53 tumor-suppression in ovarian carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Designed Inhibitor of p53 Aggregation Rescues p53 Tumor Suppression in Ovarian Carcinomas (Journal Article) | OSTI.GOV [osti.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. newsroom.ucla.edu [newsroom.ucla.edu]

- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 6. Combining this compound with Carboplatin to Target High-Grade Serous Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Application Note: Western Blot Analysis of p53 Target Gene Activation by ReACp53

Audience: Researchers, scientists, and drug development professionals.

Introduction Mutations in the TP53 gene are prevalent in over half of all human cancers, often leading to the production of a mutant p53 protein that loses its tumor-suppressive functions.[1] A significant portion of these mutations causes the p53 protein to misfold, exposing aggregation-prone segments that lead to the formation of inactive amyloid-like aggregates.[1][2][3] These aggregates can exert dominant-negative effects over wild-type p53 and gain new oncogenic functions.[3][4][5] ReACp53 is a cell-penetrating peptide designed to inhibit this aggregation process. By masking the adhesive segments of unfolded mutant p53, this compound shifts the equilibrium towards a soluble, functional, wild-type-like conformation, thereby rescuing its activity as a nuclear transcription factor.[2][6][7] This application note provides a detailed protocol for using Western blot analysis to measure the restoration of p53 function by quantifying the expression of its key downstream target genes following this compound treatment.

Mechanism of Action: this compound

This compound prevents the aggregation of destabilized mutant p53, allowing it to refold into a functional state. This restored p53 can then translocate to the nucleus and activate the transcription of target genes involved in critical tumor-suppressive pathways, such as cell cycle arrest and apoptosis.[2][3][4][5]

References

- 1. researchgate.net [researchgate.net]

- 2. A designed inhibitor of p53 aggregation rescues p53 tumor-suppression in ovarian carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of this compound targeting mutant p53 protein in CRPC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 5. Therapeutic potential of this compound targeting mutant p53 protein in CRPC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Molecular dynamics study on the inhibition mechanisms of this compound peptide for p53–R175H mutant aggregation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for ReACp53 in 3D Organoid Culture Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53, often termed the "guardian of the genome," plays a critical role in preventing cancer formation.[1][2][3] Mutations in the TP53 gene are the most common genetic alteration in human cancers, occurring in over half of all cases.[2][4] These mutations, frequently missense mutations, can lead to the production of a full-length mutant p53 protein that not only loses its tumor-suppressive functions but can also gain new oncogenic properties (Gain-of-Function, GOF).[2][3][5] A significant portion of these mutant p53 proteins are prone to misfolding and aggregation into an amyloid-like state, which contributes to their oncogenic activity.[6][7]

ReACp53 is a cell-penetrating peptide designed to inhibit the aggregation of mutant p53.[6] By preventing this aggregation, this compound can rescue the normal tumor-suppressive functions of p53, even in cancer cells harboring p53 mutations.[6][8] This peptide has shown therapeutic potential by inducing cell death, reducing cell proliferation, and restoring the transcriptional activity of p53 in various cancer models, including patient-derived 3D organoids.[6][7]

Three-dimensional (3D) organoid culture systems have emerged as powerful preclinical models. They recapitulate the complex architecture and heterogeneity of patient tumors more faithfully than traditional 2D cell cultures, making them ideal for testing novel therapeutics like this compound.[9][10]

Mechanism of Action of this compound

Unstable mutant p53 proteins can partially unfold, exposing an aggregation-prone segment. This leads to the self-assembly of p53 into inactive, amyloid-like aggregates.[6] this compound is designed to specifically bind to this exposed segment, thereby blocking the aggregation process. This intervention shifts the equilibrium from the aggregated, inactive state towards a soluble and functional conformation.[6] Rescued, functional p53 can then translocate to the nucleus, regulate its target genes, and induce apoptosis or cell cycle arrest in cancer cells.[6][7]

Caption: Mechanism of this compound in rescuing mutant p53 function.

Applications in 3D Organoid Culture Systems

Patient-derived organoids (PDOs) are a valuable tool for assessing the efficacy of anti-cancer agents in a personalized manner. The use of this compound in 3D organoid models derived from tumors with TP53 mutations, such as high-grade serous ovarian carcinoma (HGSOC), has demonstrated significant potential.[6][11]

Key Applications:

-

Evaluating Therapeutic Efficacy: Assessing the ability of this compound to induce cell death and reduce the viability of patient-derived tumor organoids.[6][11]

-

Combination Therapy Screening: Investigating the synergistic effects of this compound with standard-of-care chemotherapeutics, such as carboplatin, to overcome drug resistance.[11]

-

Biomarker Discovery: Identifying specific p53 mutations or other molecular markers that predict organoid sensitivity to this compound treatment.

-

Mechanistic Studies: Elucidating the downstream effects of p53 functional rescue on signaling pathways and gene expression in a 3D context.[6]

Data Presentation

Table 1: Effect of this compound on Cell Viability in 3D Organoid Models

| Cell Line / Patient Sample | p53 Mutation Status | This compound Concentration (µM) | Treatment Duration | Effect on Viability/Apoptosis | Reference |

| OVCAR3 (Ovarian Cancer) | R248Q (aggregating) | 10 | 2 days | Increased cell death (YO-PRO-1/PI staining), loss of morphology. | [6] |

| S1 GODL (HGSOC) | Not specified (mutant) | 10 | 2 days | Increased cell death, loss of morphology.[6] | [6] |

| HGSOC Primary Samples | R248Q (aggregating) | 10 | 2 days | Increased Annexin V/PI staining (apoptosis). | [6] |

| MCF7 (Breast Cancer) | Wild-Type | Not specified | Not specified | No significant effect on viability. | [6] |

| Patient 8 (Endometrioid Tumor) | Wild-Type | Not specified | Not specified | No significant effect at the transcriptional level. | [6] |

| ROVA007-2 (Ovarian Cancer PDO) | G199V (mutant) | Dose-dependent | Not specified | Reduced cell viability.[12] | [12] |

| ROVA002-4 (Ovarian Cancer PDO) | Wild-Type | Dose-dependent | Not specified | Higher IC50 compared to mutant p53 PDO.[12] | [12] |

Table 2: Regulation of p53 Target Genes by this compound in OVCAR3 Organoids

| Gene | Log2 (Fold Change) | Function | Reference |

| p21 (CDKN1A) | > 2 | Cell cycle arrest | [6] |

| GADD45B | ~ 1.5 | DNA damage response | [6] |

| PUMA (BBC3) | > 2.5 | Apoptosis | [6] |

| NOXA (PMAIP1) | > 2 | Apoptosis | [6] |

| DRAM1 | ~ 1.5 | Autophagy, apoptosis | [6] |

| p63 | Upregulated | p53 family member | [6] |

| p73 | Downregulated | p53 family member | [6] |

Experimental Protocols

Protocol 1: High-Throughput 3D Organoid Drug Assay with this compound

This protocol is adapted from methodologies used for testing this compound and its combination with carboplatin in HGSOC organoids.[11]

Materials:

-

Patient-derived tumor cells or cancer cell lines

-

Matrigel Matrix (Corning)

-

MammoCult Medium (STEMCELL Technologies) or other appropriate organoid growth medium

-

96-well plates

-

This compound peptide (dissolved in sterile water or PBS)

-

Cell viability reagent (e.g., CellTiter-Glo 3D)

-

Plate reader

Procedure:

-

Cell Suspension Preparation: Prepare a single-cell suspension of the desired cancer cells.

-

Plating: Suspend 5,000 cells per well in a mixture of Matrigel Matrix and MammoCult medium. Plate this suspension around the rim of the wells of a 96-well plate.[11]

-

Organoid Establishment: Incubate the plate at 37°C in a humidified incubator for 2 days to allow for organoid formation.

-

Drug Treatment:

-

Prepare serial dilutions of this compound (e.g., 0.1 µM to 50 µM).

-

For combination studies, prepare a matrix of concentrations for this compound and the second compound (e.g., carboplatin).

-

Add the drug solutions to the organoid cultures.

-

Treat the organoids for 3-7 days, replenishing the drug-containing medium daily.[11]

-

-

Viability Assessment:

-

At the end of the treatment period, measure cell viability using a luminescent-based assay like CellTiter-Glo 3D, following the manufacturer's instructions.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Normalize the viability data to untreated control wells.

-

Calculate IC50 values using appropriate software (e.g., GraphPad Prism).

-

For combination studies, use tools like SynergyFinder to calculate synergy scores.[11]

-

Caption: General workflow for 3D organoid drug screening with this compound.

Protocol 2: Analysis of Apoptosis in 3D Organoids

This protocol outlines the assessment of apoptosis markers in response to this compound treatment.[11]

Materials:

-

Established 3D organoid cultures in 24-well plates (e.g., 40,000 cells/well)

-

This compound

-

Dispase (5 mg/mL)

-

Annexin V/Propidium Iodide (PI) apoptosis detection kit

-

Flow cytometer

-

Western blot reagents (if assessing protein markers)

Procedure:

-

Treatment: Treat established organoids with the desired concentration of this compound (e.g., 4 µM) and/or other compounds daily for 72 hours.[11]

-

Organoid Harvesting:

-

Harvest the treated organoids from the Matrigel by incubating with 5 mg/mL dispase for 30 minutes at 37°C.[11]

-

Gently pipette to dissociate the Matrigel and collect the organoids.

-

Wash the organoids with PBS.

-

-

Flow Cytometry Analysis:

-

Dissociate the harvested organoids into a single-cell suspension using a gentle enzymatic method (e.g., TrypLE).

-

Stain the cells with Annexin V and PI according to the manufacturer's protocol.

-

Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.

-

-

Western Blot Analysis (Optional):

-

Lyse the harvested organoids in RIPA buffer with protease and phosphatase inhibitors.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with antibodies against apoptosis markers (e.g., cleaved PARP, cleaved Caspase-3) and a loading control (e.g., GAPDH).

-

Visualize the protein bands using an appropriate detection system.

-

Signaling Pathway Overview

The p53 pathway is a central hub in the cellular stress response network.[1] In response to stresses like DNA damage or oncogene activation, p53 is stabilized and activated.[1] Wild-type p53 acts as a transcription factor, inducing genes that lead to cell cycle arrest, DNA repair, or apoptosis.[1][3] Mutant p53 not only loses these functions but can also actively promote cancer progression by interacting with other proteins and pathways, leading to increased proliferation, invasion, and chemoresistance.[2][3][5] this compound aims to restore the wild-type signaling axis by preventing the aggregation that underpins the mutant p53 gain-of-function.

Caption: Simplified overview of wild-type and mutant p53 signaling.

References

- 1. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Mutant p53 in Cancer Progression and Targeted Therapies [frontiersin.org]

- 3. p53 signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioengineer.org [bioengineer.org]

- 5. researchgate.net [researchgate.net]

- 6. A designed inhibitor of p53 aggregation rescues p53 tumor-suppression in ovarian carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic potential of this compound targeting mutant p53 protein in CRPC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Organoid cultures recapitulate esophageal adenocarcinoma heterogeneity providing a model for clonality studies and precision therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oxfordglobal.com [oxfordglobal.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Application of ReACp53 in Prostate Cancer Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate cancer (PCa) is a leading cause of cancer-related mortality in men, with advanced stages often characterized by resistance to standard therapies.[1][2][3] A significant subset of these aggressive cancers harbors mutations in the tumor suppressor protein p53.[2][4][5] These mutations can lead to the loss of p53's tumor-suppressive functions and, in some cases, a gain of oncogenic functions, partly through the formation of amyloid-like aggregates.[4][5][6] ReACp53 is a cell-penetrating peptide designed to inhibit the aggregation of mutant p53, thereby restoring its native conformation and tumor-suppressive activities.[4][5][7][8] These application notes provide a comprehensive overview of the use of this compound in prostate cancer research, including its mechanism of action, protocols for key experiments, and a summary of its effects.

Mechanism of Action

This compound exerts its anti-cancer effects in prostate cancer by targeting and disaggregating mutant p53 amyloid aggregates.[4][5] This restoration of soluble, wild-type-like p53 protein leads to the reactivation of its tumor suppressor functions through several downstream pathways:

-

Induction of Apoptosis: this compound promotes mitochondrial-mediated apoptosis. It facilitates the interaction between the restored p53 and the pro-apoptotic protein Bax, leading to their translocation to the mitochondria and subsequent cell death.[4][6]

-

Cell Cycle Arrest: By restoring the transcriptional activity of p53, this compound upregulates the expression of p21, a key cell cycle inhibitor. This leads to a G0/G1 phase arrest, thereby inhibiting cancer cell proliferation.[4][8][9]

-

Reduction of DNA Synthesis: The inhibition of cell proliferation is also achieved by a reduction in DNA synthesis in cancer cells.[2][4][5][9]

-

Increased Sensitivity to Therapy: this compound has been shown to increase the sensitivity of prostate cancer cells to hormonal therapies, such as enzalutamide.[4]

Signaling Pathway of this compound in Prostate Cancer

Caption: this compound signaling pathway in prostate cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various prostate cancer cell lines.

Table 1: Effect of this compound on Cell Viability and Proliferation

| Cell Line | p53 Status | This compound Concentration (µM) | Incubation Time | Effect on Cell Viability/Proliferation | Reference |

| C4-2 | Wild-type | 10 | Continuous | Inhibition of cell proliferation | [4] |

| CWRR1 | Mutant | 10 | Continuous | Inhibition of cell proliferation | [4] |

| DU145 | Mutant | Not specified | Not specified | Decreased cell viability | [6] |

| CWRR1 | Mutant | Not specified | Not specified | Decreased cell viability | [6] |

Table 2: Effect of this compound on DNA Synthesis

| Cell Line | p53 Status | This compound Concentration (µM) | Effect on DNA Synthesis (BrdU incorporation) | Reference |

| C4-2 | Wild-type | 10 | Decrease | [4] |

| CWRR1 | Mutant | 10 | Decrease | [4] |

| DU145 | Mutant | 10 | Decrease | [4] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Cell Line | p53 Status | Treatment | Effect on Tumor Growth | Reference |

| CWRR1 | Mutant | This compound | Inhibition of xenograft tumor growth | [4] |

| C4-2 | Wild-type | This compound | No significant inhibition of tumor growth | [4] |

Experimental Protocols

Detailed methodologies for key experiments to assess the efficacy of this compound in prostate cancer research are provided below.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of prostate cancer cells.

Materials:

-

Prostate cancer cell lines (e.g., DU145, CWRR1, C4-2)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound peptide

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed prostate cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for the desired time period (e.g., 24, 48, 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Caption: Workflow for the cell viability assay.

Protocol 2: Western Blot Analysis for p21 and Cyclin E Expression

This protocol is to determine the effect of this compound on the expression of cell cycle-related proteins.

Materials:

-

Prostate cancer cells treated with this compound

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-p21, anti-Cyclin E, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated and untreated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

-

Use β-actin as a loading control.

Protocol 3: In Vivo Xenograft Tumor Growth Study

This protocol describes how to assess the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Prostate cancer cells (e.g., CWRR1)

-

Matrigel

-

This compound peptide

-

Vehicle control (e.g., saline)

-

Calipers

Procedure:

-

Subcutaneously inject a suspension of prostate cancer cells mixed with Matrigel into the flanks of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100 mm³).

-

Randomly assign the mice to treatment and control groups.

-

Administer this compound (e.g., intraperitoneally) to the treatment group and vehicle to the control group at a predetermined schedule and dose.

-

Measure the tumor volume with calipers every few days.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., IHC staining for p53, p21, Ki67).[4]

Caption: Workflow for the in vivo xenograft study.

Conclusion

This compound represents a promising therapeutic strategy for prostate cancers harboring mutant p53.[4][5] Its ability to disaggregate mutant p53 and restore its tumor suppressor functions leads to the induction of apoptosis and cell cycle arrest, resulting in the inhibition of tumor growth. The protocols and data presented here provide a framework for researchers to investigate the potential of this compound in their own prostate cancer models. Further research is warranted to explore its clinical utility, both as a monotherapy and in combination with existing cancer treatments.[10]

References

- 1. Therapeutic potential of p53 reactivation in prostate cancer: Strategies and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TP53 Deficiency in the Natural History of Prostate Cancer [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Therapeutic potential of this compound targeting mutant p53 protein in CRPC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic potential of this compound targeting mutant p53 protein in CRPC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. abmole.com [abmole.com]

- 9. researchgate.net [researchgate.net]

- 10. Combining this compound with Carboplatin to Target High-Grade Serous Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]

ReACp53 in Xenograft Models: Application Notes and Protocols for Assessing Tumor Regression

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is a critical regulator of cell growth and division; its mutation is a hallmark of over half of all human cancers.[1][2] Certain p53 mutations lead to protein misfolding and aggregation into an inactive, amyloid-like state.[1][2] ReACp53 is a cell-penetrating peptide designed to inhibit this aggregation, thereby rescuing the tumor-suppressive functions of mutant p53.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound in xenograft studies to evaluate its efficacy in promoting tumor regression. The provided methodologies are based on preclinical studies demonstrating the potent anti-tumor activity of this compound in various cancer models.[4][5]

Mechanism of Action of this compound

This compound functions by preventing the aggregation of mutant p53.[1][3] Unstable p53 mutants can partially unfold, exposing an aggregation-prone segment that interacts with other p53 molecules, leading to the formation of inactive aggregates.[1] this compound is designed to specifically bind to this segment, blocking the aggregation pathway and shifting the equilibrium towards functional, soluble p53.[1] This restored, wild-type-like p53 can then translocate to the nucleus to regulate its target genes, leading to the induction of cell cycle arrest, apoptosis, and ultimately, tumor regression.[1][6] Studies have shown that this compound administration leads to an increase in the transcription of p21 and MDM2.[6] Furthermore, this compound has been shown to induce mitochondrial cell death by promoting the interaction of p53 with Bax.[4]

Quantitative Data Summary from Preclinical Xenograft Studies

The efficacy of this compound in promoting tumor regression has been quantified in several preclinical xenograft models. The following tables summarize the key findings.

Table 1: Effect of this compound on Tumor Growth in Ovarian Carcinoma Xenograft Model [1]

| Treatment Group | Cell Line (p53 Status) | Mean Tumor Weight Reduction vs. Control | Reference |

| This compound (15 mg/kg) | OVCAR3 (Mutant) | 80-90% | [1] |

| Scrambled Peptide | OVCAR3 (Mutant) | No significant reduction | [1] |

| Vehicle | OVCAR3 (Mutant) | No significant reduction | [1] |

| This compound (15 mg/kg) | MCF7 (Wild-Type) | No significant reduction | [1] |

Table 2: Effect of this compound on Proliferative Index in Ovarian Carcinoma Xenograft Model [2]

| Treatment Group | Cell Line (p53 Status) | Observation | Reference |

| This compound | OVCAR3 (Mutant) | Significant reduction in Ki67 positive cells | [2] |

Table 3: Efficacy of this compound in Prostate Cancer Xenograft Model [4]

| Treatment Group | Cell Line (p53 Status) | Outcome | Reference |

| This compound | CWRR1 (Mutant) | Inhibition of xenograft tumor growth | [4] |

| This compound | C4-2 (Wild-Type) | Less effect on xenograft tumor growth | [4] |

Experimental Protocols

The following are detailed protocols for conducting xenograft studies to assess the anti-tumor efficacy of this compound.

Subcutaneous Xenograft Model for Solid Tumors (e.g., Ovarian, Prostate Cancer)

This protocol is adapted from studies on high-grade serous ovarian carcinoma and prostate cancer.[1][4]

Materials:

-

Cancer cell lines (e.g., OVCAR3 for mutant p53, MCF7 or C4-2 for wild-type p53 as control)

-

Immunocompromised mice (e.g., NSG mice)

-

Matrigel

-

This compound peptide

-

Scrambled control peptide

-

Vehicle (e.g., sterile saline)

-

Calipers for tumor measurement

Workflow Diagram:

Procedure:

-

Cell Preparation: Culture cancer cells to 80-90% confluency. On the day of injection, harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2 x 10^7 cells/mL.[4]

-

Animal Inoculation: Subcutaneously inject 0.1 mL of the cell suspension into the flank of each mouse.[4] For specificity control, a wild-type p53 cell line can be injected into the opposite flank.[1]

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., for two weeks).[1]

-

Treatment Groups: Randomize mice into treatment groups (n ≥ 3 per group):

-

Vehicle control

-

Scrambled control peptide

-

This compound

-

-

Drug Administration: Administer this compound (e.g., 15 mg/kg) or controls via intraperitoneal (IP) injection daily for a specified period (e.g., three weeks).[1][2]

-